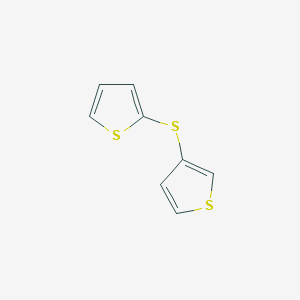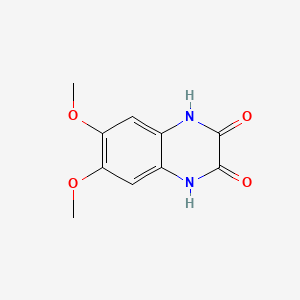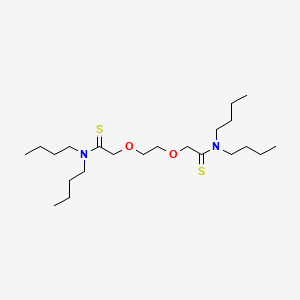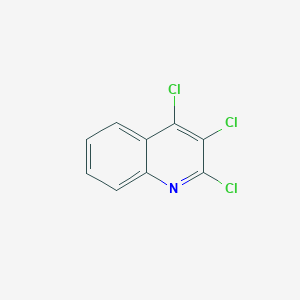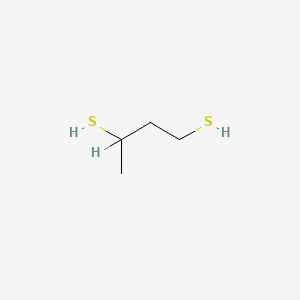
Thiophene-d4
Overview
Description
Thiophene-d4 is a variant of Thiophene, a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular weight of this compound is 88.164 .
Chemical Reactions Analysis
Thiophene undergoes various chemical reactions. For instance, the hydrodesulfurization of thiophene has been studied over alumina supported sulfided molybdena, nickel-promoted molybdena, and over nickel .
Physical And Chemical Properties Analysis
Thiophene is a colorless liquid that is insoluble in water but miscible with most organic solvents . The boiling point of Thiophene is 84.1°C and the melting point is -38.3°C .
Scientific Research Applications
Semiconductor and Fluorescent Compounds
Thiophene-based materials have garnered significant attention for their applications in electronic and optoelectronic devices due to their semiconducting and fluorescent properties. These materials are studied for their potential in fabricating advanced electronic components and for selective detection of biopolymers. The future developments in this area are expected to further explore the versatile applications of thiophene-based compounds in technology and biotechnology sectors (Barbarella, Melucci, & Sotgiu, 2005).
Organic Semiconductors
Thiophene-based π-conjugated organic molecules and polymers are key subjects of research due to their potential as organic semiconductors. These materials are fundamental in developing organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), showcasing the critical role of thiophene in advancing material chemistry and electronics (Turkoglu, Cinar, & Ozturk, 2017).
Photocatalytic Applications
Thiophene has been explored for its photocatalytic oxidation properties, particularly in environmental applications such as the removal of sulfur-containing compounds from gasoline. The use of BiVO4 co-loaded with Pt and RuO2 co-catalysts under visible light irradiation with molecular oxygen as an oxidant has demonstrated high activity in oxidizing thiophene to SO3. This research opens new pathways for treating sulfur-containing pollutants using photocatalytic processes (Lin et al., 2012).
Advanced Organic Electronics
Research on thiophene-based heteroarenes, such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, highlights their application in field-effect transistors, showcasing excellent semiconductor characteristics. These materials exhibit significant field-effect mobility, underscoring the importance of thiophene derivatives in the development of high-performance organic electronics (Yamamoto & Takimiya, 2007).
Material Science Innovations
The synthesis and application of thiophene-based compounds extend into material science, where they are used to create innovative materials for organic thin-film transistors (OTFTs). Such applications demonstrate the utility of thiophene derivatives in enhancing the performance and durability of organic semiconductors against environmental and thermal stress (Kimura et al., 2015).
Mechanism of Action
Target of Action
Thiophene-d4 is a derivative of thiophene, a five-membered heterocyclic compound with four carbon atoms and a sulfur atom Thiophene and its derivatives are known to be essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors .
Mode of Action
Thiophene-based compounds are known to exhibit a wide range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of these compounds with their targets leads to these varied biological effects.
Biochemical Pathways
Thiophene-based analogs have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Pharmacokinetics
Thiophene derivatives are known to possess a wide range of therapeutic properties, suggesting that they have favorable adme properties that allow them to exert their effects in the body .
Result of Action
Thiophene-based compounds are known to exhibit a wide range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that this compound may have similar biological activities.
Action Environment
A study has shown that the fluorescence quenching of a thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . This suggests that environmental factors may influence the action of thiophene-based compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3,4,5-tetradeuteriothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(SC(=C1[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174285 | |
| Record name | Thiophene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2036-39-7 | |
| Record name | Thiophene-d4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



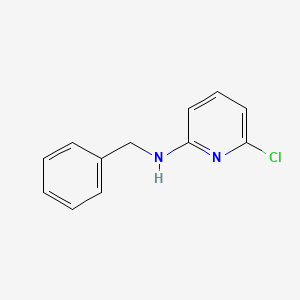
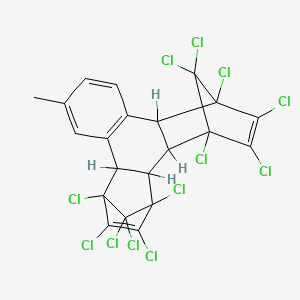
![[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B1597252.png)
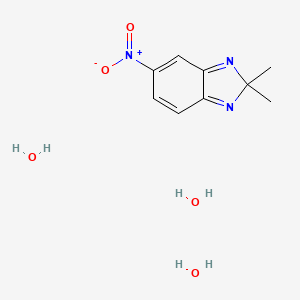

![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)
